11-Hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione
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Overview
Description
Laurycolactone B is a naturally occurring compound isolated from the plant Eurycoma longifolia, commonly known as Tongkat Ali. This compound belongs to the class of quassinoids, which are known for their diverse biological activities. Laurycolactone B has garnered interest due to its potential therapeutic properties and its unique chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Laurycolactone B involves several steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the lactone ring, which is a key feature of this compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of Laurycolactone B is often achieved through extraction from Eurycoma longifolia using methods like maceration, reflux, and soxhlet extraction. These methods are designed to maximize the yield of Laurycolactone B while maintaining its structural integrity .
Chemical Reactions Analysis
Types of Reactions: Laurycolactone B undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Laurycolactone B has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study quassinoid chemistry and to develop new synthetic methodologies.
Biology: Investigated for its potential anti-cancer, anti-malarial, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and malaria.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Laurycolactone B involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, which can lead to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Laurycolactone B is structurally similar to other quassinoids such as:
- Laurycolactone A
- Eurycomalide A
- Eurycomalactone
Uniqueness: What sets Laurycolactone B apart is its specific arrangement of functional groups and its unique biological activities. While other quassinoids may share some properties, Laurycolactone B has distinct therapeutic potentials that make it a valuable compound for further research .
Properties
IUPAC Name |
11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-7-5-10(19)17(3)9(7)6-11(20)18(4)12-8(2)14(23-16(12)22)13(21)15(17)18/h5-6,8,12-15,21H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTGFNQFMFSMRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C1C(=O)O2)(C(=O)C=C4C3(C(=O)C=C4C)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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